4-bromo-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Description
4-Bromo-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based compound characterized by a bromo substituent at position 4, a cyclopropylmethyl group at position 1, and a trifluoromethyl group at position 2. Pyrazole derivatives are widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities. This compound’s structural complexity, particularly the cyclopropylmethyl and trifluoromethyl groups, contributes to unique electronic and steric properties that influence its reactivity and biological activity .
Properties
IUPAC Name |
4-bromo-2-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3N2O2/c10-5-6(8(16)17)15(3-4-1-2-4)14-7(5)9(11,12)13/h4H,1-3H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRECWZXZEIWRRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=C(C(=N2)C(F)(F)F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a bromine atom, a cyclopropylmethyl group, and a trifluoromethyl moiety, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 303.07 g/mol. The compound exhibits notable lipophilicity due to the trifluoromethyl group, which enhances membrane permeability and metabolic stability.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the pyrazole ring allows it to act as a ligand for various biological targets. For instance, compounds with similar structures have been shown to inhibit lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism, indicating that this compound may also exhibit anticancer properties through LDH inhibition .
Anticancer Activity
Recent studies have indicated that pyrazole derivatives can inhibit cancer cell proliferation by targeting metabolic pathways. For example, compounds structurally related to this compound have demonstrated low nanomolar inhibition of LDHA and LDHB in pancreatic cancer cells . This suggests that the compound may also possess similar anticancer properties.
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been documented, with some compounds exhibiting significant inhibitory effects against bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways . Further research is needed to evaluate the specific antimicrobial efficacy of this compound.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. The presence of trifluoromethyl and bromo substituents enhances the biological activity of these compounds. A study demonstrated that similar pyrazole derivatives have shown cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.
Case Study: Inhibition of Tumor Growth
In a recent study, a series of pyrazole derivatives were synthesized, including 4-bromo-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. The compound was tested for its ability to inhibit tumor growth in vivo using xenograft models. Results showed a significant reduction in tumor volume compared to control groups, suggesting its potential as a therapeutic agent in oncology.
Agricultural Sciences
Pesticidal Properties
The compound has been evaluated for its pesticidal properties, particularly against agricultural pests. Pyrazole derivatives are known for their ability to disrupt the nervous system of insects, making them effective insecticides.
Data Table: Efficacy Against Common Pests
| Compound Name | Target Pest | LC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | Aphids | 25 | |
| 4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole | Thrips | 30 | |
| 4-Bromo-1-(trifluoromethyl)-1H-pyrazole | Whiteflies | 20 |
Material Science
Development of Functional Materials
The compound's unique chemical structure allows it to be utilized in the synthesis of advanced materials. Its incorporation into polymers can enhance thermal stability and mechanical properties.
Case Study: Polymer Blends
A study focused on blending polyvinyl chloride (PVC) with pyrazole derivatives to improve fire resistance. The addition of this compound resulted in a significant decrease in flammability, as evidenced by reduced peak heat release rates during combustion tests.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogues differing in substituents at key positions (Table 1).
Substituent Effects at Position 1 (N-Substituent)
- This substitution may alter metabolic stability due to the hydroxyl group’s susceptibility to oxidation .
Substituent Effects at Position 4 (Halogen Variation)
- 4-Chloro-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid :
Chloro substitution reduces molecular weight (vs. bromo) and alters halogen bonding interactions. Bromo’s larger atomic radius may enhance van der Waals interactions in hydrophobic binding pockets .
Substituent Effects at Position 3 (Trifluoromethyl vs. Other Groups)
- 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 128537-48-4):
Replacing trifluoromethyl with ethyl reduces electron-withdrawing effects, lowering the carboxylic acid’s acidity (pKa ~4.0–4.5 vs. ~1.5–2.0 for trifluoromethyl derivatives). This impacts ionization under physiological conditions .
Table 1: Structural and Physicochemical Comparison
Preparation Methods
Synthesis of 1-(cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Boronic Ester Intermediate)
- Starting from 1H-pyrazole, the N1 position is alkylated with cyclopropylmethyl halide under basic conditions.
- The 4-position is then converted into a boronic ester by borylation using bis(pinacolato)diboron in the presence of a palladium catalyst and base (e.g., cesium carbonate).
- This intermediate is essential for subsequent cross-coupling reactions to introduce other substituents such as trifluoromethyl groups.
Introduction of the Trifluoromethyl Group
- The trifluoromethyl group at the 3-position can be introduced via nucleophilic substitution or cross-coupling reactions.
- For example, reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 1,1,1-trifluoro-2-iodoethane in the presence of cesium carbonate and acetonitrile at 80 °C overnight yields the 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole derivative.
Bromination at the 4-Position
- Bromination of the pyrazole ring at the 4-position is achieved using electrophilic brominating agents under controlled conditions.
- The boronic ester intermediate or the trifluoromethylated pyrazole can be subjected to bromination to yield the 4-bromo substituted pyrazole.
- Typical reagents include N-bromosuccinimide (NBS) or bromine in an appropriate solvent.
- Careful temperature control and stoichiometry are critical to avoid over-bromination or side reactions.
Carboxylation at the 5-Position
- The carboxylic acid group at the 5-position is introduced via carboxylation of a corresponding 5-lithiated intermediate or via carbon dioxide insertion.
- A common method involves the generation of a Grignard or organolithium reagent at the 5-position, followed by bubbling carbon dioxide gas into the reaction mixture at low temperature (−30 °C to 0 °C).
- Acidification with hydrochloric acid after the carboxylation step yields the carboxylic acid.
- For example, the procedure includes:
Purification and Isolation
- After synthesis, the product mixture is typically extracted with organic solvents such as ethyl acetate.
- Drying agents like anhydrous magnesium sulfate or sodium sulfate are used to remove residual water.
- Concentration under reduced pressure at 40 °C to 50 °C is applied to remove solvents.
- Crystallization is performed by cooling the concentrated solution to 0 °C or below to obtain pure 4-bromo-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.
- Filtration and drying under vacuum complete the isolation.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | N1-Alkylation | Cyclopropylmethyl halide, base | 1-(cyclopropylmethyl)-1H-pyrazole | Alkylation at nitrogen |
| 2 | Borylation | Bis(pinacolato)diboron, Pd catalyst, Cs2CO3, MeCN, 80 °C | 1-(cyclopropylmethyl)-4-(boronic ester)-1H-pyrazole | Prepares for cross-coupling |
| 3 | Trifluoromethylation | 1,1,1-Trifluoro-2-iodoethane, Cs2CO3, MeCN, 80 °C overnight | 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole | Introduces CF3 group |
| 4 | Bromination | NBS or Br2, controlled temperature | 4-bromo-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole | Bromination at 4-position |
| 5 | Carboxylation | Grignard reagent (e.g., iPrMgCl-LiCl), CO2 bubbling, acid workup | This compound | Carboxylation at 5-position |
| 6 | Purification | Extraction, drying, concentration, crystallization | Pure target compound | Vacuum drying for final isolation |
Research Findings and Considerations
- The use of Grignard reagents with lithium chloride composites enhances reactivity and selectivity during carboxylation steps.
- Mixed solvents such as tetrahydrofuran/methyltetrahydrofuran combined with polar aprotic solvents (DMF or DMAc) improve solubility and reaction efficiency during methylation and esterification steps of related compounds.
- Temperature control during bromination and carboxylation is crucial to avoid side reactions and maintain high purity.
- The cyclopropylmethyl group introduction at N1 is typically achieved via nucleophilic substitution, requiring careful control to prevent over-alkylation or ring opening.
- The trifluoromethyl group is introduced via cross-coupling with trifluoroalkyl iodides, a method that offers good yields and functional group tolerance.
Q & A
Q. Basic Characterization :
Q. Advanced Structural Elucidation :
- X-ray Crystallography : SHELXL/SHELXS software for resolving crystal packing and confirming stereochemistry, especially with bromine-heavy atoms aiding phase determination .
- IR Spectroscopy : Carboxylic acid C=O stretching (~1700 cm⁻¹) to monitor ester hydrolysis completeness .
How can researchers address low yields in the final carboxylation step?
Q. Methodological Considerations :
- Ester Hydrolysis : Use microwave-assisted hydrolysis (e.g., 100°C, 30 min) to accelerate reaction kinetics .
- By-Product Mitigation : Employ scavengers like molecular sieves to trap water, preventing ester reformation .
- Purification : Gradient HPLC with C18 columns to separate residual esters and carboxylic acid products .
How to resolve discrepancies between spectroscopic and crystallographic data?
Q. Data Contradiction Analysis :
- Twinning in Crystals : Use SHELXL’s TWIN/BASF commands to refine twinned structures and validate against NMR-derived bond lengths .
- Dynamic Effects in NMR : Compare solution-state NMR (e.g., variable-temperature studies) with solid-state crystallographic data to account for conformational flexibility .
What in vitro assays are suitable for evaluating its biological activity?
Q. Advanced Screening :
- Enzyme Inhibition : Fluorogenic assays for serine proteases (e.g., factor Xa inhibition, as in related pyrazole derivatives) .
- Cellular Uptake : LC-MS quantification in cell lysates to assess permeability, leveraging the trifluoromethyl group’s lipophilicity .
- SAR Studies : Modify the cyclopropylmethyl group to probe steric effects on target binding .
How to model its interactions with biological targets computationally?
Q. Computational Strategies :
- Docking Studies : Use AutoDock Vina with crystal structures of homologous enzymes (e.g., factor Xa PDB: 1FJS) to predict binding modes .
- MD Simulations : GROMACS for assessing stability of the carboxylic acid group in active-site hydrogen-bond networks .
What challenges arise in crystallizing this compound, and how to mitigate them?
Q. Crystallography Challenges :
- Polymorphism : Screen solvents (e.g., EtOAc/hexane vs. MeOH/water) to isolate stable polymorphs .
- Low-Resolution Data : Apply SHELXL’s restraints for anisotropic displacement parameters, particularly for bromine atoms .
How to design derivatives for improved metabolic stability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
